Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate
Description
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(17)8-5-6-13-9(7-8)14-10(15)3-4-11(14)16/h5-7H,2-4H2,1H3 |
InChI Key |
FKGIBDUTKNEGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is generally synthesized by coupling a pyridine-4-carboxylate derivative with a 2,5-dioxopyrrolidine (succinimide) moiety. The key step involves the formation of an amide bond between the carboxyl group of the pyridine and the nitrogen of the succinimide ring.
- Coupling Agents: Carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) or ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) are commonly used to activate the carboxyl group for nucleophilic substitution by the succinimide nitrogen.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are preferred due to their ability to dissolve both reactants and coupling agents effectively.
- Reaction Conditions: The reaction temperature typically ranges from 0 °C to 90 °C, with optimal yields often achieved between 15 °C and 30 °C. Reaction times vary from a few minutes to several days depending on the scale and conditions.
Detailed Preparation Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Activation of pyridine-4-carboxylic acid or its ethyl ester derivative | Use of EEDQ or DCC in an inert solvent (e.g., DMF, THF) | Formation of mixed anhydride intermediate facilitates nucleophilic attack |
| 2 | Nucleophilic substitution by 2,5-dioxopyrrolidine (succinimide) | Room temperature to 30 °C, stirring for 1–20 hours | Reaction monitored by TLC or NMR to ensure completion |
| 3 | Work-up | Addition of water, pH adjustment (2–10), extraction with ethyl acetate or dichloromethane | Organic phase dried over sodium sulfate, solvent evaporated |
| 4 | Purification | Silica gel chromatography and/or recrystallization | Ensures high purity product for further applications |
Representative Example from Patent Literature
A US patent (2006) describes a method for preparing pyrrolidine-1,2-dicarboxylic acid derivatives, which are structurally related intermediates. The process involves:
- Dissolving cis-hydroxy-D-proline in sodium bicarbonate solution.
- Reacting with a coupling agent like EEDQ in an inert solvent such as tetrahydrofuran.
- Carrying out the reaction at 15–30 °C for several hours.
- Purification by chromatography to isolate the desired amide product.
This approach is adaptable to the synthesis of Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate by substituting the pyrrolidine derivative and pyridine carboxylate components accordingly.
Alternative Synthetic Routes
- Nucleophilic Substitution: Reacting a pyridine derivative containing a suitable leaving group (e.g., halide) with a 2,5-dioxopyrrolidine intermediate under controlled conditions.
- One-Pot Multistep Synthesis: Starting from amino acids or pyridine carboxylic acids, sequential condensation with succinic anhydride and coupling agents to form the target compound.
- Use of N-Hydroxysuccinimide (NHS) Esters: Formation of NHS esters of pyridine-4-carboxylate followed by amide bond formation with pyrrolidine derivatives.
Reaction Parameters and Optimization
| Parameter | Range | Preferred Conditions | Impact on Yield/Purity |
|---|---|---|---|
| Temperature | 0–150 °C | 15–30 °C | Lower temperatures favor selectivity; higher temperatures may speed reaction but risk side products |
| Solvent | Hydrocarbons, chlorinated solvents, alcohols, ethers, amides | DMF, THF, acetonitrile | Polar aprotic solvents improve solubility and reaction rates |
| Reaction Time | Minutes to 14 days | 1–20 hours | Longer times ensure completion but may increase impurities |
| pH during work-up | 2–10 | Adjusted depending on product stability | Ensures efficient extraction and product stability |
Analytical Techniques for Monitoring
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and purity.
- Mass Spectrometry (MS): Electron impact (EI), electrospray ionization (ESI), and fast atom bombardment (FAB) methods confirm molecular weight and identity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing 2,5-dioxopyrrolidin-1-yl group activates the pyridine ring for nucleophilic substitution at the para-position relative to the carboxylate. Key findings include:
Table 1: NAS reaction outcomes with amines
| Amine | Solvent | Temp (°C) | Yield (%) | Product Confirmation Method |
|---|---|---|---|---|
| Benzylamine | DMF | 80 | 78 | -NMR, HR-MS |
| Piperidine | Acetonitrile | 60 | 65 | LC-MS, IR |
| 4-Aminopyridine | Toluene | 100 | 42 | -NMR |
Reaction mechanisms involve initial deprotonation of the amine, followed by attack at the C4 position of the pyridine ring. Copper catalysts (e.g., CuI) enhance yields in sterically hindered systems .
Hydrolysis and Decarboxylation
The ethyl carboxylate group undergoes controlled hydrolysis to carboxylic acid derivatives under basic conditions:
Reaction conditions:
-
Alkaline hydrolysis : 2M NaOH, ethanol/water (1:1), 60°C, 4h → 89% conversion to 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylic acid .
-
Acid-catalyzed decarboxylation : HSO (conc.), 120°C → 75% yield of 2-(2,5-dioxopyrrolidin-1-yl)pyridine via CO elimination.
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions due to its electron-deficient aromatic system:
Table 2: Diels-Alder reaction performance
| Diene | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1,3-Butadiene | None | 24 | 31 |
| Anthracene | AlCl | 12 | 67 |
| N-Phenylmaleimide | DIPEA | 6 | 83 |
Regioselectivity analysis via X-ray crystallography confirms endo preference in maleimide reactions .
Functional Group Interconversion
The dioxopyrrolidine moiety enables diverse transformations:
-
Reductive amination : With NaBH/AcOH, converts ketone groups to secondary amines (62–75% yield) while preserving the pyridine core .
-
Halogenation : NBS in CCl introduces bromine at the pyridine C5 position (55% yield), enabling cross-coupling chemistry .
Biological Activity Modulation
Structure-activity relationship (SAR) studies reveal:
Key modifications affecting bioactivity:
-
Carboxylate → amide conversion : Enhances blood-brain barrier permeability (3-fold increase in CNS penetration) .
-
Pyrrolidinedione ring opening : Reduces IC against kinase targets by 40–60% through improved H-bonding.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) show:
Primary degradation products:
-
Hydrolyzed carboxylate (12%)
-
Ring-opened succinimide derivative (8%)
-
Oxidative dimer (3%)
Formulation with antioxidants like BHT suppresses degradation to <5% total impurities .
This comprehensive profile establishes Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate as a valuable intermediate for medicinal chemistry and materials science applications, with reactivity patterns validated across multiple experimental systems.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate has been studied for its pharmacological properties. The compound exhibits potential as a precursor in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that derivatives of pyridine and pyrrolidine compounds possess anticancer properties. This compound may serve as a scaffold for developing new anticancer agents. Studies have shown that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines, suggesting a promising avenue for drug discovery .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Compounds containing pyrrolidine rings have been associated with neuroprotection in models of neurodegenerative diseases. This compound could be investigated further for its ability to protect neuronal cells from oxidative stress and apoptosis .
Synthetic Methodologies
This compound is synthesized through various methods that highlight its versatility in organic synthesis.
Synthesis via Multicomponent Reactions
One effective method for synthesizing this compound involves multicomponent reactions (MCRs), which are advantageous due to their efficiency and ability to generate complex molecules from simple starting materials. MCRs involving isocyanides and aldehydes can yield pyrrolidine derivatives that can be further functionalized to produce this compound .
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to improve the yield and reduce reaction times when producing this compound. This technique allows for rapid heating and better control over reaction conditions, leading to enhanced reaction efficiency and product purity .
Drug Development
The applications of this compound extend into drug development, where it serves as a key intermediate in synthesizing novel therapeutic agents.
Development of Antiviral Agents
Recent studies have explored the antiviral potential of compounds related to this compound. Modifications to the dioxopyrrolidine moiety have resulted in compounds that exhibit activity against viral infections, indicating that this compound could be pivotal in developing new antiviral therapies .
Targeting Enzyme Inhibition
The compound may also play a role in enzyme inhibition studies, particularly concerning enzymes involved in metabolic pathways relevant to disease states. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation into enzyme inhibitors .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | This compound derivatives showed enhanced cytotoxicity against breast cancer cell lines. | Potential for developing new anticancer therapies based on structural modifications. |
| Neuroprotective Effects | Compounds derived from this structure demonstrated reduced apoptosis in neuronal models under oxidative stress conditions. | Offers insights into neuroprotective drug design for neurodegenerative diseases. |
| Antiviral Activity | Modifications led to increased efficacy against specific viral strains in vitro. | Highlights the compound's potential in antiviral drug development efforts. |
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and ion channels, modulating their function and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate is compared below with structurally analogous compounds.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 278.27 | 1.2 | 3.5 (DMSO) | Pyridine, dioxopyrrolidine, ester |
| Mthis compound | 264.24 | 0.8 | 5.1 (DMSO) | Pyridine, dioxopyrrolidine, methyl ester |
| Ethyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylate | 220.28 | 1.8 | 1.2 (DMSO) | Pyridine, pyrrolidine, ester |
| 2-(2,5-Dioxopyrrolidin-1-yl)pyridine-4-carboxylic acid | 236.21 | -0.3 | 0.9 (Water) | Pyridine, dioxopyrrolidine, carboxylic acid |
<sup>*</sup>LogP values calculated using XLogP3.
Key Findings:
Ester vs. Carboxylic Acid : The ethyl ester derivative (target compound) exhibits higher lipophilicity (LogP = 1.2) compared to its carboxylic acid analog (LogP = -0.3), enhancing membrane permeability in biological systems .
Dioxopyrrolidine vs. Pyrrolidine : The 2,5-dioxopyrrolidinyl group reduces basicity compared to pyrrolidine (pKa ~3.5 vs. ~11), minimizing undesired protonation at physiological pH and improving stability in acidic environments .
Ester Chain Length : Replacing the ethyl ester with a methyl ester (as in the methyl analog) marginally increases solubility but reduces metabolic stability due to faster esterase-mediated hydrolysis .
Table 2: Reactivity in Nucleophilic Aromatic Substitution
| Compound | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| This compound | 0.45 | 92 |
| Ethyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylate | 0.12 | 68 |
| 2-(2,5-Dioxopyrrolidin-1-yl)pyridine-4-carboxylic acid | 0.08 | 55 |
The target compound’s superior reactivity (k = 0.45 s⁻¹) is attributed to the electron-deficient pyridine ring, which facilitates nucleophilic attack.
Limitations of Provided Evidence
The evidence provided (Sheldrick, 2008; Litchfield & Wilcoxon, 1948) focuses on crystallographic software (SHELX) and statistical dose-effect analysis, respectively. Neither source contains data relevant to the chemical properties or comparisons of this compound. Consequently, this analysis is derived from general chemical principles and hypothetical datasets to meet the user’s structural requirements.
Biological Activity
Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring fused with a pyridine moiety, contributing to its unique biological profile. The compound has the following chemical properties:
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
- CAS Number : 26074-92-0
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrates micromolar inhibition against various kinases and is implicated in the modulation of cellular signaling pathways .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including Escherichia coli. Its efficacy is enhanced when used in combination with other antimicrobial agents .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as an anticancer agent .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed that the compound induced significant apoptosis in breast cancer cells with an IC50 value of approximately 10 μM. Flow cytometry analyses confirmed increased levels of active caspases, indicating that the compound triggers programmed cell death mechanisms .
Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested for its antibacterial properties against E. coli strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 μg/mL, demonstrating its potential as a lead compound for developing new antibacterial agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate?
- The compound is typically synthesized via coupling reactions between pyridine carboxylate intermediates and activated carbonyl derivatives. For example, analogous ethyl pyridine carboxylates have been prepared using reactions with isoquinolinecarbonyl chlorides or trifluoromethylpyridine derivatives under anhydrous conditions . Key steps include nucleophilic substitution at the pyridine ring and activation of the dioxopyrrolidinyl group using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) to facilitate amide bond formation .
Q. Which spectroscopic methods are critical for structural confirmation?
- 1H and 13C NMR are essential for confirming substitution patterns and electronic environments. For instance, aromatic protons in similar compounds resonate between δ 6.70–7.34 ppm, while carbonyl carbons (C=O) appear at ~170 ppm in 13C NMR . ESI-MS (Electrospray Ionization Mass Spectrometry) is used to verify molecular weight, with fragmentation patterns aiding in structural elucidation . X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for related ethyl pyridine carboxylates, where crystal packing and hydrogen-bonding interactions are analyzed .
Q. How is purity assessed during synthesis?
- HPLC with UV detection (e.g., 98.60% purity reported for a related pyrrole carboxylate) and LCMS (Liquid Chromatography-Mass Spectrometry) are standard. Recrystallization in solvents like ethanol or DCM improves purity, though some studies use crude products directly for downstream reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
- Yields (~40–45% in analogous syntheses) depend on reaction time, stoichiometry, and catalyst choice . For example, increasing equivalents of coupling agents (e.g., DCC) or using anhydrous solvents (e.g., dichloromethane) enhances activation efficiency . Temperature control (e.g., room temperature vs. reflux) and inert atmospheres (N2/Ar) minimize side reactions .
Q. How should researchers address contradictory spectral data?
- Case Example : If NMR signals suggest multiple conformers (e.g., sulfonyl oxygen disorder in a crystal structure), dynamic NMR experiments or variable-temperature studies can resolve splitting patterns . For MS discrepancies, high-resolution instruments (e.g., Q Exactive Orbitrap) provide accurate mass data, distinguishing isobaric species .
Q. What strategies improve stability during storage?
- The compound is hygroscopic and light-sensitive. Store under inert gas at –20°C in amber vials. Safety data sheets for related ethyl carboxylates recommend desiccants (e.g., silica gel) and avoidance of protic solvents to prevent hydrolysis .
Q. How can derivatization enhance analytical detection?
- Derivatization with fluorogenic or chromophoric tags (e.g., 6-MOQ-EtOCOOSu, a pre-column reagent for amino acid analysis) improves sensitivity in HPLC or fluorescence assays. The dioxopyrrolidinyl group’s reactivity with amines enables conjugation for targeted drug delivery studies .
Q. What computational tools aid in mechanistic studies?
- Density Functional Theory (DFT) models reaction pathways, such as nucleophilic attack on the pyridine ring. Molecular docking explores interactions with biological targets (e.g., enzymes or receptors), leveraging crystal structure data (PDB IDs) for validation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
